REACTION_CXSMILES
|
[CH3:1][S:2]([CH2:5][C:6](=[CH2:11])[C:7]([O:9]C)=[O:8])(=[O:4])=[O:3].[OH-].[Li+].S([O-])(O)(=O)=O.[K+]>O1CCCC1.O>[CH3:1][S:2]([CH2:5][C:6](=[CH2:11])[C:7]([OH:9])=[O:8])(=[O:4])=[O:3] |f:1.2,3.4|
|
Name
|
|
Quantity
|
970 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)CC(C(=O)OC)=C
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 5 m
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the solution extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate solution was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)CC(C(=O)O)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 793 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |